molecular formula C17H23N3O3 B2522210 Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate CAS No. 2058424-17-0

Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate

Cat. No.: B2522210
CAS No.: 2058424-17-0
M. Wt: 317.389
InChI Key: ZRYIVAXOMUWFLO-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the introduction of the tert-butyl carbamate and methylcarbamoyl groups through subsequent reactions. Industrial production methods would likely involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes and receptors in the body, leading to various biological effects . The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate include other indole derivatives such as:

These compounds share the indole core structure but differ in their substituents, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)18-4)9-11-10-19-13-8-6-5-7-12(11)13/h5-8,10,14,19H,9H2,1-4H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYIVAXOMUWFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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